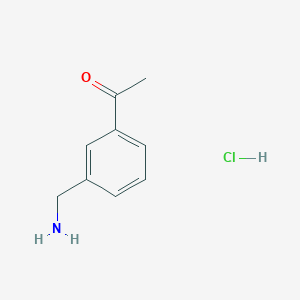
1-(3-(Aminomethyl)phenyl)ethanone hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves starting materials that are known as active pharmaceutical ingredients, such as 4-chlorophenol, which is used to synthesize a compound with antimicrobial activity . Another synthesis approach involves a condensation reaction, as seen in the creation of N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone, where β-phenylcinnamaldehyde and p-acetylaniline are reacted . Additionally, the preparation of certain enamino ketones is achieved through condensation with N,N-dimethylformamide dimethyl acetal, leading to heterocyclization and the formation of various heterocycles .
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3-(Aminomethyl)phenyl)ethanone hydrochloride" has been characterized using techniques such as single-crystal X-ray diffraction. For instance, the molecule N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone exhibits a slightly non-planar structure with a central C=N bond length indicative of a double bond, and substituents adopting an E configuration .
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of outcomes based on the reactants and conditions. For example, the reaction of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal results in heterocyclization to produce an isoflavone. Further reactions with N,O- and N,N-binucleophiles yield different heterocycles such as isoxazole, pyrazoles, and substituted aminopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "1-(3-(Aminomethyl)phenyl)ethanone hydrochloride" have been studied through various spectroscopic methods and molecular modeling. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones was analyzed to determine the most stable conformations, which involved hydrogen bond formation between the phenolic group and the alkoxyl group. The enthalpy values and distances of these hydrogen bonds were quantified, providing insight into the compounds' stability and potential interactions .
Applications De Recherche Scientifique
Antimicrobial Activity
1-(3-(Aminomethyl)phenyl)ethanone hydrochloride and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial species, including Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antimicrobial agents. For instance, the synthesis and antimicrobial activity of related compounds were explored, demonstrating effectiveness against bacteria like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Wanjari, 2020), (Patel et al., 2011), (Patel & Patel, 2012).
Antitumor and Anti-Inflammatory Properties
Some derivatives of 1-(3-(Aminomethyl)phenyl)ethanone hydrochloride have shown potential in antitumor and anti-inflammatory research. Studies indicate that these compounds can influence tumor DNA methylation processes and exhibit anti-inflammatory activities. This opens up possibilities for their use in cancer treatment and inflammatory diseases (Hakobyan et al., 2020), (Singh et al., 2020).
Synthesis of Novel Chemical Compounds
The compound has been used as a building block in the synthesis of various novel chemical entities, including heterocycles and chalcone derivatives. These synthesized compounds have diverse applications in medicinal chemistry and drug development due to their structural complexity and unique chemical properties (Counceller et al., 2012), (Chai et al., 2017).
Pharmaceutical Industry Applications
In the pharmaceutical industry, 1-(3-(Aminomethyl)phenyl)ethanone hydrochloride and its derivatives have found applications in the synthesis of active pharmaceutical ingredients. Their structural versatility makes them suitable for the development of various drugs, particularly in the area of antimicrobial and anticancer therapies (Merugu et al., 2010), (Sherekar et al., 2022).
Propriétés
IUPAC Name |
1-[3-(aminomethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSFANXGSABRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride | |
CAS RN |
149889-64-5 | |
| Record name | 1-[3-(aminomethyl)phenyl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

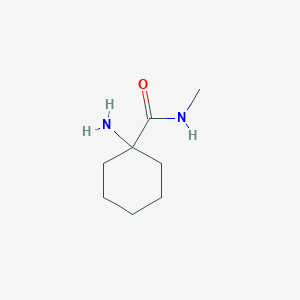
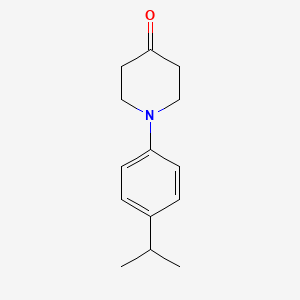
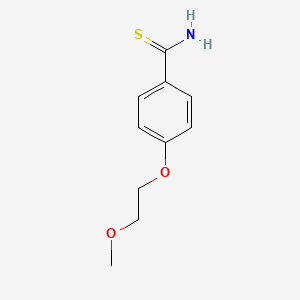
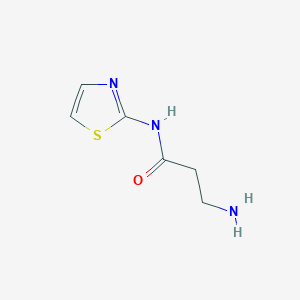
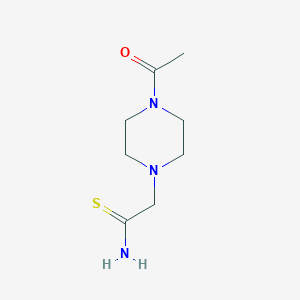

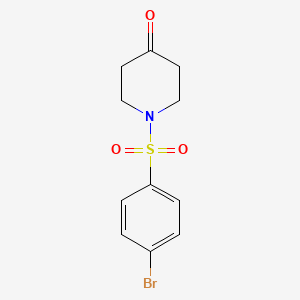
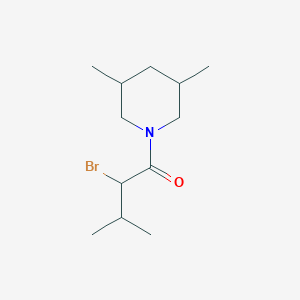
![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

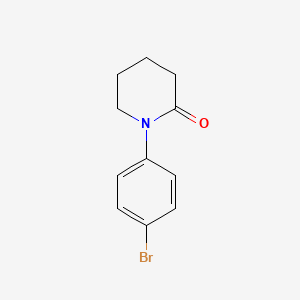
![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)

